Dimethylfraxetin
Overview
Description
Dimethylfraxetin, also known as 6,7,8-trimethoxycoumarin, is a natural coumarin derivative. It is commonly found in plants such as Pittosporum illicioides, Garcinia multiflora, and Cryptocarya bracteolata. This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethylfraxetin can be synthesized through various methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The plants containing this compound are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Dimethylfraxetin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Dimethylfraxetin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and natural product libraries for drug discovery.
Mechanism of Action
Dimethylfraxetin exerts its effects primarily through enzyme inhibition. It is a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Fraxetin: The parent compound of dimethylfraxetin, with similar biological activities but different potency.
Esculetin: Another coumarin derivative with notable antioxidant and anti-inflammatory properties.
Scopoletin: Known for its wide range of pharmacological activities, including anti-inflammatory and antimicrobial effects.
Uniqueness
This compound stands out due to its high potency as a carbonic anhydrase inhibitor, with a Ki value of 0.0097 μM. This makes it one of the most potent natural inhibitors of this enzyme, providing a unique advantage in research and potential therapeutic applications .
Properties
IUPAC Name |
6,7,8-trimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209112 | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-49-0 | |
Record name | 6,7,8-Trimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylfraxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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